1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine
Description
1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine is a chemical compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridine ring, a thiadiazole moiety, and a trifluoromethyl group. The presence of these functional groups imparts distinctive chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
CAS No. |
62616-70-0 |
|---|---|
Molecular Formula |
C8H4F3N3OS2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H4F3N3OS2/c9-8(10,11)6-12-13-7(17-6)16-5-3-1-2-4-14(5)15/h1-4H |
InChI Key |
DUARNHNQUGWHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=NN=C(S2)C(F)(F)F)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine typically involves multiple steps, starting with the preparation of the thiadiazole moiety. One common method involves the reaction of a suitable precursor with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
The final step involves the coupling of the thiadiazole moiety with the pyridine ring. This can be achieved through nucleophilic substitution reactions, where the thiadiazole moiety acts as a nucleophile and attacks an electrophilic center on the pyridine ring. The reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide, acetonitrile, ethanol
Bases: Sodium hydride, potassium carbonate
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiols and Sulfides: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic processes. Additionally, the presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole moieties, such as 2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one.
Trifluoromethyl-Substituted Pyridines: Compounds with similar trifluoromethyl groups, such as 2-(2-oxido-2-oxohydrazino)-5-(trifluoromethyl)pyridine.
Uniqueness
1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine is unique due to the combination of its functional groups, which impart distinctive chemical and biological properties. The presence of both the thiadiazole moiety and the trifluoromethyl group enhances its reactivity and potential for diverse applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
